8-(Phenylmethoxy)guanosine

Nucleic Acid Chemistry RNA Stability Oligonucleotide Synthesis

8-(Phenylmethoxy)guanosine (also known as 8-benzyloxyguanosine, CAS 3868-36-8) is a synthetically modified purine nucleoside analog. It features a bulky benzyloxy substituent at the C8 position of the guanine base.

Molecular Formula C17H19N5O6
Molecular Weight 389.4 g/mol
Cat. No. B12394488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Phenylmethoxy)guanosine
Molecular FormulaC17H19N5O6
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N
InChIInChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11?,12+,15-/m1/s1
InChIKeyRNSGUQLXDMZREX-BWIWHEPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Phenylmethoxy)guanosine for Advanced Nucleic Acid Research & Immunomodulatory Studies


8-(Phenylmethoxy)guanosine (also known as 8-benzyloxyguanosine, CAS 3868-36-8) is a synthetically modified purine nucleoside analog. It features a bulky benzyloxy substituent at the C8 position of the guanine base [1]. This modification fundamentally alters the compound's conformational preference (favoring syn over anti) and profoundly impacts its biochemical and biophysical properties. It is primarily investigated as a research tool to probe nucleic acid structure and function, as well as for its potential immunostimulatory activity linked to Toll-like receptor 7 (TLR7) modulation .

Why 8-(Phenylmethoxy)guanosine is Not Interchangeable with Other 8-Substituted Guanosine Analogs


8-(Phenylmethoxy)guanosine cannot be simply substituted with other 8-substituted guanosines (e.g., 8-methoxy-, 8-hydroxy-, or 8-bromo-guanosine) due to a critical and quantifiable divergence in its impact on nucleic acid structure. While many 8-modified guanosines are known to adopt a syn conformation that disrupts standard Watson-Crick base pairing, the steric bulk of the phenylmethoxy group results in uniquely severe thermodynamic destabilization of RNA duplexes and a distinct mismatch discrimination profile [1]. Furthermore, its electron-donating substituent confers a markedly different rate of depurination compared to both unmodified guanosine and other 8-substituted analogs [1]. These differences directly impact experimental outcomes in RNA folding, hybridization, and stability studies, making the choice of analog a critical factor for reproducible results.

Quantitative Differentiation of 8-(Phenylmethoxy)guanosine: A Comparator-Based Evidence Guide


Superior N-Glycosidic Bond Stability of 8-(Phenylmethoxy)guanosine

The N-glycosidic bond of 8-(Phenylmethoxy)guanosine exhibits markedly greater resistance to acidic hydrolysis compared to unmodified guanosine. Under identical conditions (1 M HCl, 85°C), guanosine has a depurination half-life of 85 minutes [1]. In contrast, 8-(Phenylmethoxy)guanosine (bxG) did not achieve 50% depurination even after 24 hours, demonstrating a >16.9-fold increase in stability. Its stability also exceeded that of the closely related analog 8-methoxyguanosine (mxG), with the relative order of stability being bxG > mxG > G [1]. This enhanced stability is attributed to the electron-donating character of the benzyloxy group, which decreases the hydrolysis rate [1].

Nucleic Acid Chemistry RNA Stability Oligonucleotide Synthesis

Severe Thermodynamic Destabilization of RNA Duplexes by 8-(Phenylmethoxy)guanosine

Incorporation of 8-(Phenylmethoxy)guanosine (bxG) into RNA duplexes causes a substantial decrease in thermodynamic stability, significantly more than the related analog 8-methoxyguanosine (mxG). In a complementary bxG-C base pair, the change in free energy (ΔΔG°37) was measured to be 2.74 kcal/mol, indicating a destabilization relative to an unmodified G-C pair [1]. This translated to a 16°C decrease in melting temperature (TM) for the bxG-containing duplex. For comparison, an mxG-containing duplex showed a less severe TM depression of 6.9°C, making the bxG modification 9.1°C more destabilizing [1].

RNA Biophysics Thermodynamic Analysis Hybridization Studies

Altered Mismatch Discrimination Profile in RNA Duplexes

The presence of 8-(Phenylmethoxy)guanosine (bxG) significantly reduces the ability of RNA duplexes to discriminate against mismatches. Compared to a natural RNA duplex where a G-A mismatch caused a 4.95 kcal/mol destabilization, an mxG-A mismatch (a close analog) caused only a 2.74 kcal/mol destabilization [1]. While specific ΔΔG°37 values for all bxG mismatches are not tabulated, the study's conclusions state that both mxG and bxG modifications decrease mismatch discrimination overall [1]. This indicates that bxG, like mxG, creates a more 'promiscuous' base-pairing environment, which is a key differentiator from unmodified RNA.

RNA Structure Hybridization Specificity Oligonucleotide Design

Preservation of A-RNA Helical Geometry Despite Bulky Substituent

Despite the significant thermodynamic destabilization caused by the bulky phenylmethoxy group, circular dichroism (CD) spectra confirm that RNA duplexes containing 8-(Phenylmethoxy)guanosine (bxG) retain the characteristic A-type helical geometry of natural RNA [1]. The CD spectra of bxG- and mxG-modified duplexes were nearly identical to that of the unmodified RNA duplex, exhibiting the typical A-form signature with positive bands at ~210 nm and ~240 nm [1]. This indicates that while local base pairing is perturbed, the overall global structure remains in the native A-form.

RNA Biophysics Structural Biology Circular Dichroism

Optimal Research and Industrial Applications for 8-(Phenylmethoxy)guanosine Based on Quantified Evidence


Probing the Thermodynamic Consequences of Syn-Conformational Nucleosides in RNA

Due to its quantifiably severe destabilization of RNA duplexes (ΔTM = -16°C) [1], 8-(Phenylmethoxy)guanosine is an ideal tool for systematically investigating the thermodynamic and structural impacts of bulky, syn-preferring nucleosides on RNA folding pathways, tertiary interactions, and riboswitch function. Its use allows for the precise titration of stability in a way that smaller substituents (e.g., methoxy) cannot replicate [1].

Development of Acid-Stable Oligonucleotide Probes and Therapeutics

The exceptional resistance to acidic depurination (>24 hours at 85°C in 1M HCl) [1] makes 8-(Phenylmethoxy)guanosine a valuable building block for synthesizing oligonucleotides intended for use in acidic cellular compartments (e.g., endosomes, lysosomes) or for therapeutic applications where prolonged in vivo stability is required. This stability profile is a key differentiator from unmodified guanosine and other, less stable 8-substituted analogs [1].

Design of Promiscuous Hybridization Probes for Nucleic Acid Detection

The demonstrated decrease in mismatch discrimination [1] can be leveraged to design oligonucleotide probes that tolerate sequence variations. This is particularly useful for detecting viral quasispecies, identifying homologous gene sequences, or creating 'universal' primers where a degree of binding promiscuity is advantageous. 8-(Phenylmethoxy)guanosine offers a level of promiscuity that is distinct from other 8-modified guanosines [1].

Immunostimulatory Agent Research via the TLR7 Pathway

As a member of the C8-substituted guanosine analog class, 8-(Phenylmethoxy)guanosine is implicated in TLR7-dependent immunostimulation, which leads to the induction of type I interferons and antiviral effects . This makes it a relevant tool compound for studies aimed at understanding or modulating TLR7-mediated innate immune responses, offering a distinct structural profile compared to other well-studied TLR7 agonists like 7-thia-8-oxoguanosine or loxoribine .

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